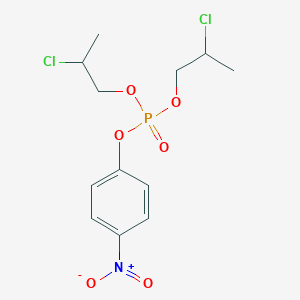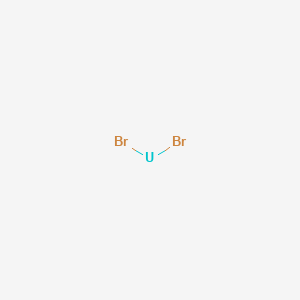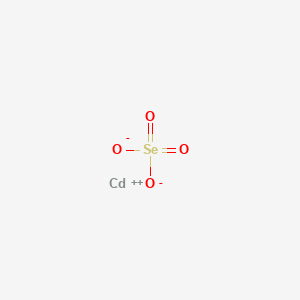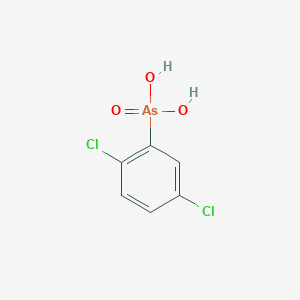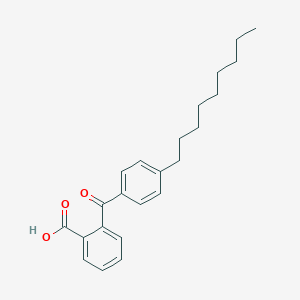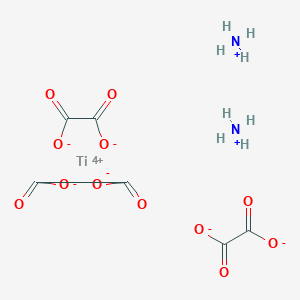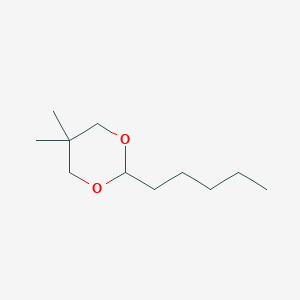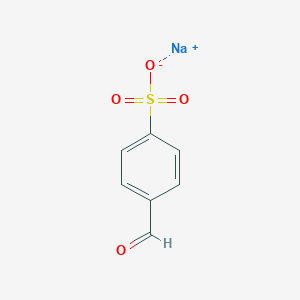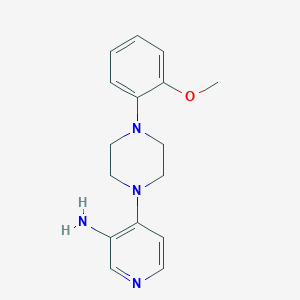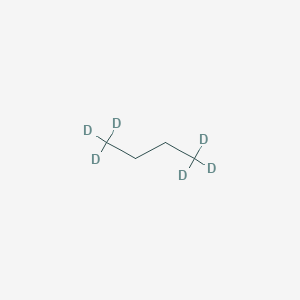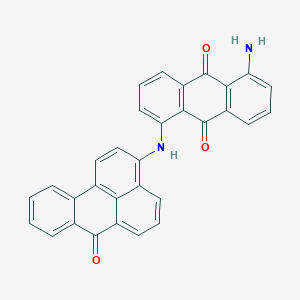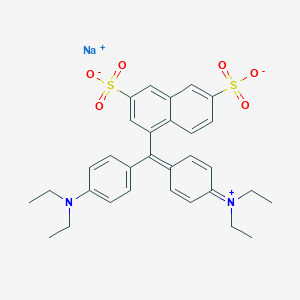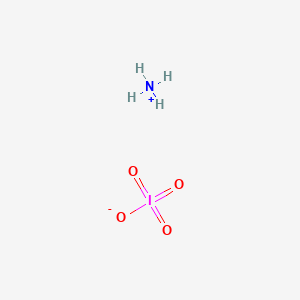
Ammonium periodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium periodate is a chemical compound that is commonly used in scientific research. It is an oxidizing agent that is used in the synthesis of various organic compounds. The compound has been extensively studied for its unique properties and potential applications in various fields of research.
Mecanismo De Acción
Ammonium periodate is an oxidizing agent that reacts with organic compounds to produce a variety of products. The mechanism of action involves the transfer of electrons from the organic compound to the ammonium periodate, resulting in the formation of a variety of oxidation products.
Efectos Bioquímicos Y Fisiológicos
Ammonium periodate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to have an impact on the activity of various enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium periodate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available oxidizing agent that can be easily synthesized. However, it also has some limitations, such as its potential to produce toxic byproducts and its sensitivity to pH changes.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the properties and potential applications of ammonium periodate. Some potential future directions include the development of new synthesis methods, the investigation of its impact on cellular signaling pathways, and the exploration of its potential as an antimicrobial agent.
In conclusion, ammonium periodate is a versatile and useful chemical compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of organic compounds and the analysis of carbohydrates and glycoproteins. Further research into this compound could lead to new discoveries and potential applications in various fields of research.
Métodos De Síntesis
Ammonium periodate can be synthesized by the reaction of ammonium iodate with hydrogen peroxide. The reaction is typically carried out in an aqueous solution and requires careful control of the reaction conditions to ensure the formation of high-quality crystals.
Aplicaciones Científicas De Investigación
Ammonium periodate is widely used in scientific research due to its unique properties. It is commonly used as an oxidizing agent in the synthesis of various organic compounds. It is also used in the analysis of carbohydrates and glycoproteins.
Propiedades
Número CAS |
13446-11-2 |
|---|---|
Nombre del producto |
Ammonium periodate |
Fórmula molecular |
H4INO4 |
Peso molecular |
208.941 g/mol |
Nombre IUPAC |
azanium;periodate |
InChI |
InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
Clave InChI |
URGYLQKORWLZAQ-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]I(=O)(=O)=O |
SMILES canónico |
[NH4+].[O-]I(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



